molecular formula C22H24FN3O3S B2627904 3-(1-azepanylcarbonyl)-1-(4-fluorobenzyl)-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione CAS No. 1251551-29-7

3-(1-azepanylcarbonyl)-1-(4-fluorobenzyl)-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

Cat. No. B2627904
M. Wt: 429.51
InChI Key: UOLNUVRPKDXADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-azepanylcarbonyl)-1-(4-fluorobenzyl)-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C22H24FN3O3S and its molecular weight is 429.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Reactivity

The compound 3-(1-azepanylcarbonyl)-1-(4-fluorobenzyl)-7-methyl-4lambda6,1,2-benzothiadiazine-4,4(1H)-dione is a complex heterocyclic molecule. While specific studies on this compound are scarce, research on similar heterocyclic compounds provides insights into possible synthetic routes and reactivities. For instance, a study by Ibrahim et al. (2011) explored the synthesis of heteroaryl thiazolidine-2,4-diones through condensation reactions involving chromone and thiazolidine-2,4-dione, leading to the formation of pyrazole, isoxazole, and other derivatives. They also investigated the antimicrobial activities of the synthesized compounds against various pathogens (Ibrahim, Abdel-Megid, & El-Gohary, 2011). Similarly, Makino, Nakanishi, and Tsuji (2003) focused on the solid-phase synthesis of benzothiadiazin-4-one 2-oxides, which share structural similarities with the compound . Their work highlighted the significance of solid-phase synthesis in the development of non-peptide organic compounds for drug discovery (Makino, Nakanishi, & Tsuji, 2003).

Biological Applications and Bioactivity

Carbonic Anhydrase Inhibition

In the realm of biological activity, Eraslan-Elma et al. (2022) synthesized 1H-indole-2,3-dione derivatives and evaluated their inhibitory effects on human carbonic anhydrases. The study found that these compounds displayed potent inhibitory activity, particularly against the hCA II isoenzyme, with selectivity over other isoenzymes. This suggests potential applications in targeting specific enzymatic pathways (Eraslan-Elma et al., 2022).

Antitumor Activity

A novel kind of antitumor drugs was explored by Huang, Lin, and Huang (2001), using sulfonamide as the parent compound. They designed and synthesized sulfonamide derivatives, demonstrating potent antitumor activities with low toxicity in mice. This study indicates the potential therapeutic applications of heterocyclic compounds in cancer treatment (Huang, Lin, & Huang, 2001).

Antioxidant Properties

Karalı et al. (2010) synthesized spiroindolinones incorporating a benzothiazole moiety and evaluated their antioxidant activities. The compounds showed strong scavenging activities and inhibitory capacity on lipid peroxidation, indicating their potential as antioxidant agents (Karalı et al., 2010).

Anticandida Properties

Khan (2018) worked on synthesizing bis-heterocycles attached to pyrrole rings and assessed their inhibitory effect against several Candida isolates. Some of these compounds demonstrated good activities, showcasing the potential of heterocyclic compounds in antifungal therapies (Khan, 2018).

properties

IUPAC Name

azepan-1-yl-[1-[(4-fluorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S/c1-16-6-11-20-19(14-16)26(15-17-7-9-18(23)10-8-17)24-21(30(20,28)29)22(27)25-12-4-2-3-5-13-25/h6-11,14H,2-5,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLNUVRPKDXADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=C(C=C3)F)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-azepanylcarbonyl)-1-(4-fluorobenzyl)-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

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